2-Iodoethyl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodoethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQYNCREQXENCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500859 | |

| Record name | 2-Iodoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39252-69-2 | |

| Record name | 2-Iodoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoethyl Benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodoethyl Benzoate (CAS 39252-69-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Iodoethyl Benzoate, a key intermediate in organic synthesis. With full editorial control, this document is structured to deliver in-depth technical information, supported by field-proven insights and authoritative references, to empower researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

2-Iodoethyl benzoate, registered under CAS number 39252-69-2, is an organic compound with the molecular formula C₉H₉IO₂. It has a molecular weight of 276.07 g/mol .[1][2] This compound is structurally characterized by a benzoate group attached to an iodoethyl moiety.

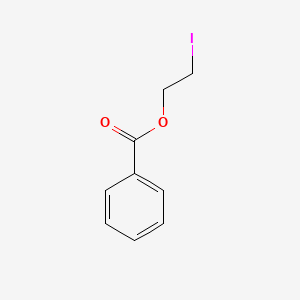

Below is a diagram illustrating the molecular structure of 2-Iodoethyl benzoate.

Caption: Molecular structure of 2-Iodoethyl benzoate.

Physicochemical Properties

2-Iodoethyl benzoate is typically a colorless to light yellow liquid.[2][3] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉IO₂ | [2] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 163-165 °C at 23 mmHg | [1][2] |

| Density | 1.67 g/cm³ | [1][2] |

| Refractive Index | 1.5700-1.5850 | [1][2] |

Solubility: Specific quantitative solubility data in common organic solvents is not widely published. However, based on its chemical structure, it is expected to be soluble in a range of organic solvents such as acetone, and methyl ethyl ketone.[4]

Spectral Data

While specific spectral data is not consistently available across public databases, references to ¹H NMR, ¹³C NMR, and IR spectroscopy are present in chemical literature, indicating these are standard methods for its characterization.[5][6] Researchers are advised to acquire and interpret their own spectral data for this compound to ensure identity and purity for their specific applications.

Synthesis and Reactivity

A common laboratory-scale synthesis of 2-Iodoethyl benzoate involves the reaction of 2-chloroethyl benzoate with anhydrous sodium iodide in a suitable solvent like methyl ethyl ketone.[4] The reaction proceeds via a Finkelstein-type halide exchange.

The reactivity of 2-Iodoethyl benzoate is primarily centered around the iodoethyl group. The carbon-iodine bond is susceptible to nucleophilic substitution, making it a valuable precursor for introducing the ethyl benzoate moiety into other molecules. For instance, it can be reacted with trimethylamine to synthesize benzoylcholine iodide.[4]

Caption: Synthetic pathway to and a key reaction of 2-Iodoethyl benzoate.

Applications in Research and Drug Development

As a member of the 2-iodobenzoate family of compounds, 2-Iodoethyl benzoate serves as a versatile building block in organic synthesis. These compounds are precursors to a variety of more complex molecules, including active pharmaceutical ingredients (APIs). While specific examples detailing the use of 2-iodoethyl benzoate are not prevalent in the literature, related 2-iodobenzoic acid and its esters are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as precursors to important oxidizing agents.

Safety, Handling, and Storage

Hazard Identification:

2-Iodoethyl benzoate is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

Precautionary Measures:

When handling 2-Iodoethyl benzoate, it is crucial to adhere to the following precautionary statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

Handling and Storage:

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Ensure adequate ventilation to avoid inhalation of vapors.[7] Do not get in eyes, on skin, or on clothing.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7] It is also recommended to protect it from light.[2]

References

-

PubChem. (n.d.). Ethyl 2-iodobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzoylcholine iodide and chloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 39252-69-2,ETHYL 2-IODOBENZOATE. Retrieved from [Link]

-

Market Research Media. (2025). 2-Iodobenzoic acid ethyl ester (CAS 39252-69-2) Market Research Report 2025. Retrieved from [Link]

-

Stamatis, H., & Kolisis, F. N. (2016). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. Applied Microbiology and Biotechnology, 100(23), 9857-9873. [Link]

-

MDPI. (2023). Special Issue: “Bioactive Compounds from Various Sources: Beneficial Effects and Technological Applications II”. Foods. [Link]

-

PubMed. (2024). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Anticancer Agents in Medicinal Chemistry. [Link]

-

ResearchGate. (2020). Biotechnology of Bioactive Compounds: Sources and applications. Request PDF. [Link]

-

MDPI. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 39252-69-2 CAS MSDS (ETHYL 2-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ETHYL 2-IODOBENZOATE | 39252-69-2 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR spectrum [chemicalbook.com]

- 6. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Iodoethyl Benzoate: Synthesis, Characterization, and Applications

Introduction

2-Iodoethyl benzoate is a significant organic compound utilized as a versatile intermediate in the synthesis of a variety of molecules, particularly in the development of novel pharmaceuticals and specialized materials.[1] Its structure, featuring a reactive iodine atom on the ethyl group, makes it a valuable synthon for introducing a benzoate moiety through nucleophilic substitution reactions. This guide provides a comprehensive overview of 2-Iodoethyl benzoate, including its fundamental chemical properties, a detailed synthesis protocol, methods for its characterization, and a discussion of its applications in research and drug development.

It is crucial to distinguish 2-Iodoethyl benzoate from its isomer, ethyl 2-iodobenzoate. In 2-Iodoethyl benzoate, the iodine atom is attached to the ethyl group, whereas in ethyl 2-iodobenzoate, the iodine is substituted on the benzene ring. This structural difference leads to distinct chemical reactivities and applications. This guide will focus exclusively on 2-Iodoethyl benzoate.

Physicochemical Properties

A clear understanding of the fundamental properties of 2-Iodoethyl benzoate is essential for its effective use in a laboratory setting. The key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| CAS Number | 39252-69-2 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | 163-165 °C at 23 mmHg | [1] |

| Density | 1.67 g/cm³ | [1] |

| Refractive Index | 1.5700-1.5850 | [1] |

Synthesis of 2-Iodoethyl Benzoate

The synthesis of 2-Iodoethyl benzoate is most commonly achieved through a Finkelstein reaction, which involves the treatment of 2-chloroethyl benzoate with an iodide salt. This nucleophilic substitution reaction is an efficient method for preparing iodoalkanes from their corresponding chloro- or bromo-alkanes.

Reaction Scheme

Sources

A Comprehensive Spectroscopic Guide to 2-Iodoethyl Benzoate

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, halogenated esters serve as pivotal intermediates. 2-Iodoethyl benzoate (C₉H₉IO₂) is a key building block, valued for the distinct reactivities of its ester and iodo functionalities. Its precise structural confirmation and purity assessment are non-negotiable for ensuring the validity of experimental outcomes and the quality of final products.

This technical guide provides an in-depth analysis of the core spectroscopic data essential for the characterization of 2-Iodoethyl benzoate. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere spectral reporting to explain the causal relationships between molecular structure and spectroscopic output. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding and practical application of these analytical techniques.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the 2-Iodoethyl benzoate structure is crucial for interpreting its spectral data. The molecule consists of a benzene ring attached to an ester group, which in turn is linked to an iodoethyl moiety. Key structural features to be identified include the aromatic protons, the two distinct ethylenic protons (-OCH₂- and -CH₂I), the ester carbonyl group (C=O), and the carbon-iodine bond.

Each spectroscopic technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy reveals the electronic environment of each proton and carbon atom, confirming the connectivity and substitution pattern.

-

IR Spectroscopy identifies the key functional groups based on their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.

Caption: Molecular structure of 2-Iodoethyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C spectra, we can map the complete carbon-hydrogen framework.

Expert Protocol: NMR Data Acquisition

Trustworthiness in analytical science begins with a robust and reproducible protocol. The following steps ensure high-quality data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of 2-Iodoethyl benzoate and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.[1] CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR, which serves as a convenient internal reference.

-

Safety First: 2-Iodoethyl benzoate is classified as an irritant.[2] Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[3]

-

Instrument Setup: Acquire the spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

-

¹H NMR Acquisition:

-

Perform a standard one-pulse experiment.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Perform a proton-decoupled experiment (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A relaxation delay of 2 seconds is standard, but for full quantitative data on quaternary carbons, a longer delay (5-10 seconds) may be necessary.

-

Acquire several hundred to a few thousand scans, as the natural abundance of ¹³C is low.

-

¹H NMR Data Analysis

The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region (7.3-8.1 ppm) and the aliphatic region (3.4-4.6 ppm).

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.06 | Doublet of doublets (dd) | Aromatic (Ar-H) |

| ~7.32 - 7.61 | Multiplet (m) | Aromatic (Ar-H) |

| ~4.56 | Triplet (t) | -OCH₂- |

| ~3.42 | Triplet (t) | -CH₂I |

| Data sourced from ChemicalBook for ETHYL 2-IODOBENZOATE (90 MHz, CDCl₃).[4] |

Interpretation:

-

The protons on the ethyl group appear as two distinct triplets. The methylene group adjacent to the ester oxygen (-OCH₂-) is deshielded to ~4.56 ppm. The methylene group bonded to the highly electronegative iodine atom (-CH₂I) is shifted downfield to ~3.42 ppm. The coupling between these two groups results in the triplet multiplicity.

-

The aromatic protons are found in the expected downfield region. The proton ortho to the ester group is the most deshielded (~8.06 ppm) due to the anisotropic effect of the carbonyl. The other aromatic protons appear as a complex multiplet.

¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~165.67 | C=O (Ester Carbonyl) |

| ~133.12 | Aromatic (Ar-C) |

| ~129.63 | Aromatic (Ar-C) |

| ~128.35 | Aromatic (Ar-C) |

| ~64.83 | -OCH₂- |

| ~0.56 | -CH₂I |

| Data sourced from ChemicalBook for ETHYL 2-IODOBENZOATE (in CDCl₃).[4] |

Interpretation:

-

The ester carbonyl carbon (C=O) appears at a characteristic downfield shift of ~165.67 ppm.

-

The aromatic carbons are observed in the 128-134 ppm range.

-

The aliphatic carbon attached to the ester oxygen (-OCH₂-) is found at ~64.83 ppm.

-

The carbon bonded to iodine (-CH₂I) is significantly shielded and appears at a very upfield chemical shift. The reported value of ~0.56 ppm is exceptionally low and may be subject to referencing differences or be an artifact; however, a highly shielded environment is expected due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule.

Expert Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation.[1]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Apply a single drop of 2-Iodoethyl benzoate directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

IR Data Analysis

The IR spectrum of 2-Iodoethyl benzoate is dominated by strong absorptions corresponding to the ester functional group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium-Weak | Aromatic C-H Stretch |

| ~2980 | Medium-Weak | Aliphatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1270, ~1120 | Strong | C-O Stretch (Ester) |

Interpretation:

-

C=O Stretch: The most prominent peak in the spectrum is the intense carbonyl stretch of the ester at approximately 1725 cm⁻¹. This is a highly reliable and characteristic absorption.[5]

-

C-O Stretches: Two strong bands are observed for the C-O bonds of the ester group, typically around 1270 cm⁻¹ (for the C(=O)-O portion) and 1120 cm⁻¹ (for the O-CH₂ portion).[5]

-

C-H Stretches: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions of medium intensity in the 1600-1480 cm⁻¹ region confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under electron ionization (EI).

Expert Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of 2-Iodoethyl benzoate (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that allows for the clean elution of the compound.

-

MS Method: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.

-

Data Acquisition: Acquire mass spectra across a mass range of m/z 40-400.

MS Data Analysis

The mass spectrum provides critical information for confirming the molecular formula and structure.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

| 276 | Moderate | [M]⁺˙ (Molecular Ion) |

| 149 | High | [C₇H₅O₂]⁺ (Benzoyl Cation) |

| 127 | Moderate | [I]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |

| Key m/z values sourced from PubChem.[2] Interpretation based on common fragmentation patterns of aromatic esters.[6] |

Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺˙ is observed at m/z 276, confirming the molecular weight of C₉H₉IO₂. The fragmentation is driven by the formation of stable carbocations.

-

Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-O bond between the carbonyl group and the iodoethyl chain, leading to the loss of an iodoethyl radical (•CH₂CH₂I). This does not directly form a major observed ion.

-

Formation of Benzoyl Cation: A subsequent or alternative fragmentation is the loss of the iodoethoxy radical (•OCH₂CH₂I) to form the highly stable benzoyl cation at m/z 105 . This is often the base peak in the spectra of simple benzoates.[6]

-

Decarbonylation: The benzoyl cation (m/z 105) can then lose a neutral carbon monoxide (CO) molecule to generate the phenyl cation at m/z 77 .

-

Other Fragments: A peak at m/z 149 corresponds to the loss of the ethyl group, and a peak at m/z 127 corresponds to the iodine cation.

Caption: Primary fragmentation pathway of 2-Iodoethyl benzoate in EI-MS.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method corroborates the others, leading to an unambiguous structural assignment.

-

MS provides the molecular formula C₉H₉IO₂ (MW = 276).

-

IR confirms the presence of an ester (C=O at ~1725 cm⁻¹) and an aromatic ring.

-

¹³C NMR shows 9 unique carbons, including a carbonyl (~166 ppm), four aromatic carbons, and two distinct aliphatic carbons, perfectly matching the proposed structure.

-

¹H NMR provides the final confirmation, showing the precise connectivity and relative positions of the protons: an aromatic system and two adjacent, mutually coupled methylene groups (-OCH₂CH₂I), with chemical shifts consistent with their electronic environments.

Together, these datasets form a self-validating system that confirms the identity and structural integrity of 2-Iodoethyl benzoate with a high degree of confidence.

References

-

Ethyl 2-iodobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved from [Link]

-

Fragmentation Processes in Mass Spectrometry. (n.d.). Pharmacy 180. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 2-IODOBENZOATE(39252-69-2) IR Spectrum [m.chemicalbook.com]

- 4. ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to 2-Iodoethyl Benzoate: From Discovery to Contemporary Synthesis and Application

This guide provides a comprehensive technical overview of 2-Iodoethyl benzoate, a significant yet often overlooked reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, details its first and contemporary synthesis methodologies with mechanistic insights, and explores its applications as a valuable intermediate.

Introduction: The Strategic Importance of 2-Iodoethyl Benzoate

2-Iodoethyl benzoate (CAS No. 39252-69-2) is a benzoate ester distinguished by the presence of a reactive iodine atom on the ethyl group. This structural feature renders it a valuable alkylating agent and a versatile building block in the synthesis of more complex molecules. Its utility lies in the strategic introduction of a 2-(benzoyloxy)ethyl moiety, a functional group that can be further manipulated or may itself be a key component of a biologically active molecule. In the landscape of pharmaceutical and materials science, where the precise construction of molecular architectures is paramount, reagents like 2-Iodoethyl benzoate serve as critical tools for innovation.

The Genesis of 2-Iodoethyl Benzoate: An Elusive Discovery and the First Documented Synthesis

While the precise moment of its first isolation remains obscure in the annals of chemical literature, the synthesis of 2-Iodoethyl benzoate was well-established by the mid-20th century. Early investigations into the reactivity of haloalkyl esters likely led to its creation. The first widely recognized and meticulously documented synthesis appeared in a 1941 volume of Organic Syntheses. This seminal work describes a procedure that has become a classic example of the Finkelstein reaction.

The foundational logic of this initial synthesis was to perform a halide exchange, converting a more readily available and less reactive chloro-precursor into the desired iodo-compound. This approach leverages the differential solubility of sodium halides in acetone to drive the reaction to completion, a principle that remains a cornerstone of synthetic strategy today.

The Finkelstein Reaction: A Reliable Pathway to 2-Iodoethyl Benzoate

The most common and efficient method for preparing 2-Iodoethyl benzoate is through the Finkelstein reaction, a nucleophilic substitution (SN2) process. This reaction involves the treatment of 2-chloroethyl benzoate with an excess of sodium iodide in a suitable solvent, typically acetone or methyl ethyl ketone.

Reaction Scheme:

Finkelstein reaction for the synthesis of 2-Iodoethyl benzoate.

The causality behind this experimental choice is elegant in its simplicity. Sodium iodide is soluble in acetone, while the sodium chloride formed as a byproduct is not.[1] This insolubility causes the sodium chloride to precipitate out of the reaction mixture, effectively removing it from the equilibrium. According to Le Châtelier's principle, this removal of a product shifts the equilibrium to the right, driving the reaction towards the formation of 2-Iodoethyl benzoate.[1]

Synthesis of the Precursor: 2-Chloroethyl Benzoate

A robust synthesis of 2-Iodoethyl benzoate begins with the preparation of its chloro-analogue. A common method involves the reaction of ethylene chlorohydrin with benzoyl chloride.[2]

Experimental Protocol: Synthesis of 2-Chloroethyl Benzoate [2]

-

In a round-bottomed flask equipped with an air condenser and situated in a fume hood, combine equimolar amounts of redistilled ethylene chlorohydrin and benzoyl chloride.

-

Gently warm the mixture with a low flame to initiate the reaction.

-

Once the reaction begins, withdraw the heat source until the initial vigorous reaction subsides.

-

Resume heating for an additional 30 minutes, allowing the temperature to rise to approximately 200–215 °C.

-

Fit the flask for distillation and remove volatile materials under reduced pressure at a bath temperature of 100–110 °C.

-

Fractionally distill the residue under reduced pressure to obtain pure 2-chloroethyl benzoate.

Detailed Protocol for the Synthesis of 2-Iodoethyl Benzoate

The following protocol is adapted from the well-established procedure in Organic Syntheses.[2]

Experimental Protocol: Synthesis of 2-Iodoethyl Benzoate [2]

-

In a large round-bottomed flask fitted with a reflux condenser, heat a mixture of anhydrous sodium iodide in methyl ethyl ketone on a steam bath for one hour with occasional shaking.

-

Add 2-chloroethyl benzoate to the mixture.

-

Continue heating under reflux for 22–24 hours with occasional shaking.

-

Cool the mixture to room temperature and filter with suction to remove the precipitated sodium chloride.

-

Wash the collected inorganic salts with a small amount of methyl ethyl ketone.

-

Concentrate the filtrate by distilling off a significant portion of the solvent.

-

Pour the residue into water in a separatory funnel and shake.

-

Separate the lower organic layer.

-

Wash the organic layer successively with a 10% sodium bisulfite solution (to remove any free iodine) and water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the drying agent by filtration and distill the product under reduced pressure to yield pure 2-Iodoethyl benzoate.

Table 1: Key Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Precursor | 2-Chloroethyl Benzoate |

| Reagent | Anhydrous Sodium Iodide |

| Solvent | Methyl Ethyl Ketone |

| Reaction Type | Finkelstein (SN2) |

| Reaction Time | 22-24 hours |

| Work-up | Aqueous wash, distillation |

| Typical Yield | 89-91% (based on 2-chloroethyl benzoate)[2] |

Physicochemical and Spectroscopic Characterization

Accurate characterization of 2-Iodoethyl benzoate is crucial for its use in further synthetic applications.

Table 2: Physicochemical Properties of 2-Iodoethyl Benzoate

| Property | Value | Source |

| CAS Number | 39252-69-2 | [3] |

| Molecular Formula | C₉H₉IO₂ | [3] |

| Molecular Weight | 276.07 g/mol | [3] |

| Boiling Point | 163-165 °C at 23 mmHg | [3] |

| Density | 1.67 g/cm³ | [3] |

| Refractive Index | 1.5700-1.5850 | [3] |

Table 3: Spectroscopic Data for 2-Iodoethyl Benzoate

| ¹H NMR (90 MHz, CDCl₃) δ (ppm) | Assignment |

| 8.06 | Aromatic Protons |

| 7.61 - 7.32 | Aromatic Protons |

| 4.56 | -O-CH₂- |

| 3.42 | -CH₂-I |

| ¹³C NMR (CDCl₃) δ (ppm) | Assignment |

| 165.67 | C=O (Ester) |

| 133.12 | Aromatic C |

| 129.63 | Aromatic C |

| 128.35 | Aromatic C |

| 64.83 | -O-CH₂- |

| 0.56 | -CH₂-I |

| IR (liquid film) ν (cm⁻¹) | Assignment |

| ~1720 | C=O Stretch (Ester) |

| ~1270 | C-O Stretch (Ester) |

| ~1100 | C-O Stretch (Ester) |

| ~710 | C-H Bending (Aromatic) |

Note: The spectral data is sourced from ChemicalBook and represents typical values.

Applications in Research and Development

2-Iodoethyl benzoate serves as a valuable intermediate in organic synthesis, primarily as an alkylating agent. The presence of the reactive carbon-iodine bond allows for the facile introduction of the 2-(benzoyloxy)ethyl group onto various nucleophiles.

Role as an Alkylating Agent in Drug Discovery

In medicinal chemistry, the introduction of specific functionalities can significantly impact the pharmacological properties of a lead compound. 2-Iodoethyl benzoate can be used to alkylate amines, phenols, and other nucleophilic moieties, thereby modifying the parent molecule's solubility, lipophilicity, and metabolic stability. While specific examples in publicly available literature are often embedded within broader synthetic schemes in patents, the utility of iodoethyl esters in creating diverse molecular libraries for drug screening is a well-established strategy. For instance, related iodo-compounds are precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and are used in the synthesis of radioiodinated imaging agents.[2]

A Precursor to More Complex Molecules

The 2-(benzoyloxy)ethyl group introduced by 2-Iodoethyl benzoate can be a precursor to other functional groups. For example, the benzoate ester can be hydrolyzed under basic conditions to reveal a primary alcohol. This unmasking of a hydroxyl group provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to other leaving groups for subsequent substitution reactions.

Safety and Handling

As with all laboratory chemicals, 2-Iodoethyl benzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Iodoethyl benzoate, while not a household name in the chemical lexicon, represents a workhorse reagent in the arsenal of the synthetic chemist. Its straightforward and efficient synthesis via the Finkelstein reaction, coupled with the reactivity of its carbon-iodine bond, makes it a valuable tool for the introduction of the 2-(benzoyloxy)ethyl moiety. For researchers and professionals in drug development and materials science, an understanding of the synthesis and reactivity of such intermediates is fundamental to the design and execution of innovative synthetic strategies.

References

-

Organic Syntheses, Coll. Vol. 1, p. 528 (1941); Vol. 9, p. 42 (1929). [Link]

- Google Patents. CA1050564A - Iodoethyl esters and process for the control of plant metabolism.

- Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

- Google Patents.

-

PubMed. 2,4-Diketo esters: Crucial intermediates for drug discovery. [Link]

-

PubChem. Ethyl 2-iodobenzoate. [Link]

- Google Patents. US5659042A - Method for preparing esters of halonicotinic acids.

-

AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]

Sources

An In-Depth Technical Guide to the Solubility Characteristics of 2-Iodoethyl Benzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Iodoethyl benzoate (CAS No. 39252-69-2), a key intermediate in organic synthesis and pharmaceutical research. The solubility of a compound is a critical physical property that dictates its utility in reaction kinetics, purification processes like crystallization and chromatography, and formulation development. This document elucidates the theoretical principles governing its solubility, leveraging frameworks such as Hansen Solubility Parameters (HSP). It presents a detailed solubility profile in a range of common organic solvents, outlines robust, self-validating experimental protocols for both quantitative and qualitative solubility determination, and discusses the practical implications for laboratory and industrial applications. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of 2-Iodoethyl benzoate's behavior in solution.

Introduction to 2-Iodoethyl Benzoate

Chemical Identity and Structure

2-Iodoethyl benzoate is an organic compound belonging to the ester and organoiodine families. Its molecular structure consists of a benzoate group attached to a 2-iodoethyl moiety. This combination of an aromatic ring, an ester linkage, and an alkyl halide functional group defines its physicochemical properties and reactivity.

-

IUPAC Name: 2-Iodoethyl benzoate

-

CAS Number: 39252-69-2

-

Molecular Formula: C₉H₉IO₂

-

Molecular Weight: 276.07 g/mol [1]

-

Synonyms: Benzoic acid 2-iodoethyl ester, Ethyl 2-iodobenzoate[2][3]

The molecule's structure, featuring a bulky, nonpolar benzene ring and a polar ester group, alongside the iodo-functionalized ethyl chain, suggests a nuanced solubility profile across solvents of varying polarities.

Physicochemical Properties

Understanding the fundamental physical properties of 2-Iodoethyl benzoate is essential for its handling and application.

Significance in Organic Synthesis and Pharmaceutical Research

2-Iodoethyl benzoate serves as a valuable intermediate. The presence of the iodide atom makes it an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of the benzoate-ethyl moiety into various molecular scaffolds. For instance, it is used in the synthesis of Benzoylcholine iodide by reaction with trimethylamine[6]. Its solubility is paramount for ensuring homogeneous reaction conditions, efficient purification, and successful formulation of subsequent products.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the thermodynamics of mixing, specifically the Gibbs free energy of mixing (ΔGₘ = ΔHₘ - TΔSₘ). Solubility is favored when ΔGₘ is negative. The core principle remains "like dissolves like," which is a simplified expression of the intermolecular forces at play.[7][8]

The "Like Dissolves Like" Paradigm: An Overview of Intermolecular Forces

This rule indicates that substances with similar intermolecular forces are likely to be soluble in one another.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Primarily exhibit London dispersion forces. They will readily dissolve nonpolar solutes. The large benzene ring in 2-Iodoethyl benzoate suggests significant solubility in such solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Possess dipole-dipole interactions in addition to dispersion forces. The ester group in 2-Iodoethyl benzoate has a significant dipole moment, predicting good interaction with these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Characterized by their ability to form hydrogen bonds. While 2-Iodoethyl benzoate has hydrogen bond acceptors (the carbonyl and ether oxygens), it lacks donors. It is expected to be soluble in alcohols, though perhaps less so than in polar aprotic solvents of similar polarity.[5]

Hansen Solubility Parameters (HSP): A Predictive Framework

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful tool. This model deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

The total Hansen parameter is given by δt² = δD² + δP² + δH². The fundamental principle of HSP is that materials with similar (δD, δP, δH) parameters are likely to be miscible.[9] For 2-Iodoethyl benzoate:

-

The aromatic ring and alkyl chain contribute significantly to its δD .

-

The ester functional group is the primary contributor to its δP .

-

The potential for the ester's oxygen atoms to act as hydrogen bond acceptors gives it a non-zero δH value.

A solvent is considered a "good" solvent if the "distance" (Ra) between the HSP values of the solute and solvent in this three-dimensional space is small, typically falling within an experimentally determined interaction radius (R₀).[9][12]

Solubility Profile of 2-Iodoethyl Benzoate

While extensive quantitative data for 2-Iodoethyl benzoate is not widely published, a reliable profile can be constructed from structural analogy, synthesis data, and theoretical principles. Synthesis procedures note its use with solvents like methyl ethyl ketone and acetone, implying high solubility.[6] Furthermore, its structural analog, methyl 2-iodobenzoate, is reported as soluble in ether, benzene, and alcohol.[5]

Qualitative Solubility Assessment

-

Water: Expected to be sparingly soluble or insoluble due to the large, hydrophobic benzene ring and ethyl chain.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Good solubility is predicted due to dispersion forces acting on the aromatic ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected.

-

Ethers (e.g., Diethyl Ether, THF): High solubility is predicted.

-

Esters (e.g., Ethyl Acetate): High solubility is expected due to the "like dissolves like" principle.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): High solubility is confirmed by its use in synthesis.[6]

-

Alcohols (e.g., Methanol, Ethanol): Good solubility is predicted.

Predicted Quantitative Solubility Data

The following table summarizes the predicted solubility of 2-Iodoethyl benzoate in a range of common organic solvents. This data is predictive and should be confirmed experimentally using the protocols outlined in Section 4.

| Solvent | Polarity Index[13] | Dielectric Constant (20°C)[13] | Predicted Solubility Category | Rationale |

| Hexane | 0.1 | 1.88 | High | Strong dispersion forces with the aromatic and alkyl portions. |

| Toluene | 2.4 | 2.38 | Very High | Excellent match for dispersion forces (π-π stacking). |

| Dichloromethane | 3.1 | 8.93 | Very High | Good balance of polarity to dissolve the ester and nonpolarity for the ring. |

| Diethyl Ether | 2.8 | 4.33 | Very High | Effective at solvating both polar and nonpolar moieties. |

| Ethyl Acetate | 4.4 | 6.02 | Very High | "Like dissolves like"; excellent match for the ester group. |

| Acetone | 5.1 | 20.7 | Very High | Strong polar interactions with the ester group. |

| Acetonitrile | 5.8 | 37.5 | High | Good polar interactions, though less effective at solvating the nonpolar part. |

| Isopropyl Alcohol | 3.9 | 19.92 | High | Hydrogen bond acceptor capability and moderate polarity. |

| Ethanol | 4.3 | 24.55 | High | Good balance of properties for general solubility. |

| Methanol | 5.1 | 32.70 | Moderate to High | High polarity may be less compatible with the large nonpolar ring. |

| Water | 10.2 | 80.1 | Very Low | Hydrophobic nature of the molecule dominates. |

Experimental Determination of Solubility

Causality Behind Method Selection: Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. It represents the true, maximum amount of solute that can be dissolved. The isothermal shake-flask method is the gold standard for determining this value.[14] It is the most relevant value for understanding reaction equilibria and for formulation development.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon addition to an aqueous buffer. It is a non-equilibrium measurement used for high-throughput screening in drug discovery.[15][16]

For the purpose of this technical guide, which focuses on a fundamental understanding for synthesis and formulation, the thermodynamic solubility is of primary interest.

Protocol: Determination of Thermodynamic Solubility via the Isothermal Shake-Flask Method with UV-Vis Quantification

This protocol is a self-validating system designed to yield accurate and reproducible thermodynamic solubility data. The use of UV-Vis spectroscopy is appropriate due to the strong UV absorbance of the benzoate chromophore.[17][18]

Objective: To determine the equilibrium solubility of 2-Iodoethyl benzoate in a given organic solvent at 25 °C.

Materials:

-

2-Iodoethyl benzoate (high purity)

-

Solvent of interest (HPLC grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of 2-Iodoethyl benzoate in the chosen solvent (e.g., 10 mg/mL).

-

Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), determined by a preliminary scan.

-

Construct a calibration curve of Absorbance vs. Concentration and determine the linear regression equation (y = mx + c) and correlation coefficient (R² > 0.995). This validates the analytical method.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Iodoethyl benzoate (e.g., ~200 mg) to a 20 mL vial containing a known volume of the solvent (e.g., 10 mL). The visible presence of undissolved solid is crucial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. Causality: A period of 48-72 hours is recommended because dissolution equilibrium can be slow to achieve. To validate that equilibrium has been reached, samples can be taken at 24, 48, and 72 hours; the concentration should plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a glass syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Discard the first few drops of filtrate to saturate the filter membrane.

-

-

Analysis and Calculation:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

Using the calibration curve's regression equation, calculate the concentration of the diluted sample.

-

Apply the dilution factor to determine the original concentration of the saturated solution. This value is the thermodynamic solubility.

-

Report the final solubility as an average of the replicates ± standard deviation (e.g., in mg/mL or mol/L).

-

Workflow Diagram:

Figure 1: Experimental workflow for thermodynamic solubility determination.

Practical Applications and Considerations

-

Solvent Selection for Synthesis: The high solubility in aprotic solvents like acetone, ethyl acetate, and dichloromethane makes them ideal choices for conducting reactions involving 2-Iodoethyl benzoate, ensuring a homogeneous reaction mixture and facilitating kinetics.

-

Purification by Crystallization: To crystallize a product synthesized from 2-Iodoethyl benzoate, a solvent system is needed where the product has low solubility at cool temperatures but the starting material and impurities remain soluble. A mixed solvent system (e.g., an alcohol/water or toluene/hexane mixture) could be developed based on this solubility data.

-

Chromatography: In column chromatography, solvent selection is critical. A nonpolar solvent like hexane with a polar modifier like ethyl acetate is a common choice. Knowledge of 2-Iodoethyl benzoate's high solubility in both helps in selecting an appropriate gradient for separation from less polar or more polar compounds.

-

Safety and Handling: As with any organoiodine compound, 2-Iodoethyl benzoate should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Conclusion

2-Iodoethyl benzoate exhibits a solubility profile characteristic of a molecule with significant nonpolar and moderately polar features. It is highly soluble in a wide array of common nonpolar and polar aprotic organic solvents, while demonstrating very low solubility in water. This behavior can be reliably predicted using the principles of intermolecular forces and more advanced frameworks like Hansen Solubility Parameters. For precise applications in synthesis, purification, and formulation, the determination of its thermodynamic solubility via robust methods like the isothermal shake-flask protocol is essential. This guide provides the theoretical foundation and practical methodologies required for scientists to confidently handle and utilize 2-Iodoethyl benzoate in their research and development endeavors.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Spectroscopic Techniques. Solubility of Things.

- Hansen solubility parameter. Wikipedia.

- How to determine the solubility of a substance in an organic solvent?. ResearchGate.

- Hansen solubility parameter – Knowledge and References. Taylor & Francis Online.

- Hansen solubility parameter. Wikipedia.

- 2-Iodoethyl Benzoate (Cas 39252-69-2). Parchem.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Hansen Solubility Parameters. Hansen Solubility.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

- Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. Benchchem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.

- Ethyl 2-iodobenzoate | C9H9IO2. PubChem.

- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. ResearchGate.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Benzoylcholine iodide and chloride. Organic Syntheses Procedure.

- COMMON SOLVENT PROPERTIES.

- Solvent Physical Properties.

- Dielectric Constants of Common Solvents. Scribd.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- 2-Iodobenzoic acid synthesis. ChemicalBook.

- Methyl 2-iodobenzoate synthesis. ChemicalBook.

- Properties of Common Organic Solvents.

- 39252-69-2(ETHYL 2-IODOBENZOATE) Product Description. ChemicalBook.

- Common Solvents Used in Organic Chemistry: Table of Properties.

- Cas 39252-69-2,ETHYL 2-IODOBENZOATE. LookChem.

- Ethyl 2-Iodobenzoate | 1829-28-3. TCI Chemicals.

- 2-Iodo Methyl Benzoate CAS # : 610-97-9.

- Preparation method of 2-chloro-5-iodobenzoic acid. Google Patents.

- Ethyl 2-iodobenzoate, 98%. Fisher Scientific.

- Production technology of methyl 2-iodobenzoate. Google Patents.

- Ethyl benzoate. Solubility of Things.

Sources

- 1. parchem.com [parchem.com]

- 2. 39252-69-2 CAS MSDS (ETHYL 2-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Ethyl 2-Iodobenzoate | 1829-28-3 | TCI AMERICA [tcichemicals.com]

- 5. 2-Iodo Methyl Benzoate, 2-Iodo Methyl Benzoate 610-97-9, 2-Iodo Methyl Benzoate suppliers in India. [sodiumiodide.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

- 9. grokipedia.com [grokipedia.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. paint.org [paint.org]

- 13. Solvent Physical Properties [people.chem.umass.edu]

- 14. pharmatutor.org [pharmatutor.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. scirp.org [scirp.org]

A Researcher's Comprehensive Guide to the Safe Handling of 2-Iodoethyl Benzoate

This technical guide provides essential health and safety protocols for the handling of 2-Iodoethyl benzoate (CAS No. 39252-69-2). The directive of this document is to move beyond rote procedure and instill a foundational understanding of the why behind each safety measure. By grounding our practices in scientific causality, we foster a laboratory environment that is not only compliant but also inherently safer and scientifically robust.

Core Chemical Profile and Properties

A foundational risk assessment begins with a precise understanding of the substance's identity and physical characteristics. 2-Iodoethyl benzoate is an ester of benzoic acid, and its properties dictate its behavior under laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 39252-69-2 | [1] |

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| Synonyms | Benzoic acid 2-iodoethyl ester | [1][2] |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 163-165 °C @ 23 mmHg | [1][2][3] |

| Density | 1.67 g/cm³ | [1][2] |

| Refractive Index | 1.5700-1.5850 | [1][2] |

Hazard Identification and Toxicological Rationale

While comprehensive toxicological data for 2-Iodoethyl benzoate is not extensively published, available information and structural analogy to related compounds classify it as a hazardous substance requiring careful handling.[2] It is reported to be harmful if swallowed or inhaled and may cause skin and eye irritation.[2]

Anticipated GHS Classification: Based on its structure and data for analogous iodo-organic compounds and benzoic acid derivatives, the following hazards should be assumed:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Mechanistic Insight: The primary hazard stems from its nature as a reactive alkylating agent. The carbon-iodine bond is susceptible to nucleophilic attack by biological macromolecules (e.g., proteins, DNA). This covalent modification can disrupt cellular function, leading to the observed irritation and potential toxicity. The respiratory irritation is likely due to the inhalation of fine dust particles of the solid compound.

The Hierarchy of Controls: A Proactive Safety Paradigm

Before any personal protective equipment is considered, a systematic approach to risk mitigation must be applied. This "Hierarchy of Controls" prioritizes strategies that eliminate or reduce the hazard at its source.

Caption: The Hierarchy of Controls prioritizes systemic solutions over personal protection.

-

Substitution: Can the desired chemical transformation be achieved with a less reactive, non-iodinated, or less irritating reagent?

-

Engineering Controls: If the compound is necessary, its handling must be confined. All manipulations of 2-Iodoethyl benzoate, especially weighing of the solid, must be performed within a certified chemical fume hood to prevent inhalation of dust and exposure to vapors.[4]

-

Administrative Controls: Develop and rigorously follow a Standard Operating Procedure (SOP) for all experiments involving this reagent. Ensure all personnel are trained on the specific hazards and emergency procedures.

-

Personal Protective Equipment (PPE): PPE is essential but should never be the primary means of protection.

Standard Protocol for Safe Handling and Experimentation

This section outlines a self-validating workflow. Each step is designed to minimize exposure and ensure procedural integrity.

Required Personal Protective Equipment (PPE)

| Equipment | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a full-face shield when handling larger quantities or splash potential exists. | Prevents contact with airborne particles and splashes, protecting from serious eye irritation.[4][5] |

| Hand Protection | Nitrile gloves (minimum). Consider double-gloving. | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[4] |

| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[5] |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Experimental Workflow Diagram

Caption: A structured four-phase approach to handling 2-Iodoethyl benzoate.

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials (e.g., strong oxidizing agents).[4][6]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][6]

-

Labeling: Ensure the container is clearly labeled with the chemical identity and appropriate hazard warnings.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response Workflow

Caption: A clear, action-oriented workflow for any accidental exposure.

-

Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

-

Control: Ensure the area is well-ventilated (fume hood). Avoid actions that could generate dust.

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully sweep the material into a suitable, labeled container for hazardous waste. Do not create dust.[4]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste container according to institutional and regulatory guidelines.[4]

Waste Management

All materials contaminated with 2-Iodoethyl benzoate, including empty containers, absorbent materials, and disposable PPE, must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures. Do not dispose of this chemical down the drain.[4][8]

References

-

Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem. [Link]

-

(2-Hydroxy-2-iodoethyl) benzoate | C9H9IO3 | CID 158421393 - PubChem. [Link]

-

Cas 39252-69-2,ETHYL 2-IODOBENZOATE - LookChem. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 39252-69-2 CAS MSDS (ETHYL 2-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2-Iodoethyl Benzoate: Bridging Theoretical Predictions and Experimental Realities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract: 2-Iodoethyl benzoate is a valuable reagent and intermediate in organic synthesis, yet its characterization is often hampered by a significant and persistent issue of data conflation with its isomer, ethyl 2-iodobenzoate. This guide provides a definitive examination of 2-iodoethyl benzoate, focusing on a critical comparison of its theoretical and experimentally verified properties. By delineating its true characteristics from those of its isomer, this document aims to equip researchers with the accurate data necessary for its effective application in complex synthetic pathways and drug development. We present a comprehensive analysis of its physicochemical properties, a detailed synthesis protocol, and an in-depth look at its mass spectrometric fragmentation. Crucially, where experimental spectroscopic data is absent, we provide theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, benchmarked against the known data of its close analogue, 2-bromoethyl benzoate.

Introduction: The Isomer Identity Crisis

A significant challenge in working with 2-iodoethyl benzoate (CAS No. 39252-69-2) is the widespread misattribution of its data to its structural isomer, ethyl 2-iodobenzoate (CAS No. 1829-28-3). The former possesses an iodine atom on the ethyl group, a critical feature for specific nucleophilic substitution reactions. The latter has an iodine atom on the benzene ring, making it a substrate for different chemistries, such as cross-coupling reactions. This guide will focus exclusively on the properties and synthesis of 2-iodoethyl benzoate .

Molecular Structure and Theoretical Framework

Predicted Molecular Geometry

The molecule consists of a planar benzene ring attached to an ester group. The ethyl chain, with a terminal iodine atom, will exhibit free rotation around the C-C and C-O single bonds. The C-I bond is the longest and weakest in the ethyl moiety, making it the most reactive site for nucleophilic attack. The electron-withdrawing nature of the benzoate group is expected to have a minor, through-space effect on the electron density of the iodoethyl group.

Diagram of Molecular Structure

Caption: Ball-and-stick model of 2-Iodoethyl benzoate.

Experimental Properties

The experimentally determined properties of 2-iodoethyl benzoate are summarized below. It is crucial to use this verified data to avoid the pitfalls of isomeric confusion.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₂ | [Parchem, 2026] |

| Molecular Weight | 276.07 g/mol | [Parchem, 2026] |

| Boiling Point | 163-165 °C at 23 mmHg | [Parchem, 2026] |

| Density | 1.67 g/cm³ | [Parchem, 2026] |

| Refractive Index | 1.5700-1.5850 | [Parchem, 2026] |

Spectroscopic Data

The mass spectrum of 2-iodoethyl benzoate provides clear evidence of its structure. The fragmentation pattern is distinct from its isomer.

-

Molecular Ion (M+): A peak is expected at m/z = 276, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 127 (I+) : A prominent peak corresponding to the iodine cation.

-

m/z = 149 : Loss of the iodoethyl group (•CH₂CH₂I).

-

m/z = 105 : The benzoyl cation (C₆H₅CO+), a very stable fragment. This is often the base peak.

-

m/z = 77 : The phenyl cation (C₆H₅+), resulting from the loss of CO from the benzoyl cation.

-

Due to the absence of published experimental NMR and IR spectra for 2-iodoethyl benzoate, we present a predicted analysis based on fundamental principles and comparison with the known spectra of 2-bromoethyl benzoate .

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction (vs. 2-Bromoethyl Benzoate) |

| ~8.05 | Doublet | 2H | ortho-H (Aromatic) | The electronic environment of the benzene ring is nearly identical to the bromo-analog. |

| ~7.60 | Triplet | 1H | para-H (Aromatic) | Similar to the bromo-analog. |

| ~7.45 | Triplet | 2H | meta-H (Aromatic) | Similar to the bromo-analog. |

| ~4.60 | Triplet | 2H | -O-CH₂- | The adjacent -CH₂I group will cause a triplet. The chemical shift will be slightly downfield compared to the bromo-analog due to the deshielding effect of iodine. |

| ~3.50 | Triplet | 2H | -CH₂-I | The adjacent -O-CH₂- group will cause a triplet. The chemical shift will be slightly upfield compared to the bromo-analog due to the lower electronegativity of iodine compared to bromine. |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Prediction (vs. 2-Bromoethyl Benzoate) | |---|---|---|---|---| | ~166 | Quaternary | C=O | The carbonyl carbon environment is very similar to the bromo-analog. | | ~133 | Tertiary | para-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~130 | Quaternary | ipso-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~129.5 | Tertiary | ortho-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~128.5 | Tertiary | meta-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~67 | Secondary | -O-CH₂- | This carbon will be slightly deshielded compared to the bromo-analog. | | ~5 | Secondary | -CH₂-I | This carbon will be significantly shielded (upfield shift) compared to the bromo-analog, a characteristic effect of iodine substitution.[1] |

Predicted IR Spectrum:

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3070 | C-H stretch (aromatic) | Typical for aromatic C-H bonds. |

| ~2970 | C-H stretch (aliphatic) | Typical for sp³ C-H bonds. |

| ~1720 | C=O stretch (ester) | A strong, sharp absorption characteristic of a conjugated ester. |

| ~1270, ~1110 | C-O stretch (ester) | Two characteristic stretches for the C-O single bonds of the ester. |

| ~600 | C-I stretch | A weak absorption in the far-IR region, characteristic of a C-I bond. |

Synthesis and Reactivity

2-Iodoethyl benzoate is typically synthesized via a Finkelstein reaction from its chloro- or bromo-analogue. This reaction highlights the utility of the compound as an intermediate for introducing an iodoethyl group.

Synthesis Workflow Diagram

Caption: Finkelstein synthesis of 2-Iodoethyl benzoate.

Experimental Protocol: Synthesis of 2-Iodoethyl Benzoate

This protocol is adapted from established literature procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloroethyl benzoate (1 equivalent) and sodium iodide (1.5 equivalents).

-

Solvent Addition: Add anhydrous acetone or methyl ethyl ketone as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated sodium chloride. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water, followed by a wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-iodoethyl benzoate.

Conclusion

This guide has provided a detailed technical overview of 2-iodoethyl benzoate, with a strong emphasis on distinguishing its properties from its commonly confused isomer, ethyl 2-iodobenzoate. By presenting verified experimental data for its physicochemical properties and mass spectrum, and offering robust predictions for its NMR and IR spectra, we have aimed to create a reliable resource for researchers. The provided synthesis protocol offers a clear pathway for its preparation. It is our hope that this in-depth analysis will facilitate the confident and accurate use of 2-iodoethyl benzoate in synthetic chemistry and drug discovery.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Reactivity Profile of the Carbon-Iodine Bond in 2-Iodoethyl Benzoate

<

Introduction

2-Iodoethyl benzoate is a valuable bifunctional molecule in organic synthesis, featuring a primary alkyl iodide and an ester moiety. The reactivity of this compound is largely dictated by the carbon-iodine (C-I) bond. This guide provides an in-depth analysis of the C-I bond's reactivity profile in 2-iodoethyl benzoate, offering insights for researchers, scientists, and drug development professionals. We will explore the key factors governing its behavior in substitution and elimination reactions, provide validated experimental protocols, and discuss its applications in synthetic chemistry.

The C-I bond is the weakest of the carbon-halogen bonds, making the iodide ion an excellent leaving group. This characteristic is central to the utility of 2-iodoethyl benzoate as an electrophilic substrate in a variety of transformations. The iodide is a better leaving group compared to chloride or bromide because it is a weaker base and more polarizable.[1][2][3] The primary nature of the carbon to which the iodine is attached further predisposes the molecule to specific reaction pathways, primarily the bimolecular nucleophilic substitution (SN2) mechanism.

Synthesis of 2-Iodoethyl Benzoate

A common and efficient method for the synthesis of 2-iodoethyl benzoate is via a Finkelstein reaction.[4][5][6] This reaction involves the treatment of a more readily available 2-haloethyl benzoate, typically the chloro- or bromo- derivative, with an excess of sodium iodide in a suitable solvent like acetone or methyl ethyl ketone.[4][7] The success of this equilibrium reaction is driven by the precipitation of the less soluble sodium chloride or bromide in the organic solvent, thereby shifting the equilibrium towards the desired iodo-product according to Le Châtelier's principle.[4][8]

A typical synthesis starts with the preparation of 2-chloroethyl benzoate from benzoyl chloride and ethylene chlorohydrin.[7] The subsequent halide exchange with sodium iodide in methyl ethyl ketone provides 2-iodoethyl benzoate in good yield.[7]

Core Reactivity: SN2 vs. E2 Pathways

The reactivity of 2-iodoethyl benzoate is dominated by the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways.[9][10][11] The choice between these two concerted mechanisms is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.[12]

I. Bimolecular Nucleophilic Substitution (SN2)

The primary nature of the alkyl iodide in 2-iodoethyl benzoate makes it an excellent substrate for SN2 reactions.[9][12] In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom from the backside of the C-I bond, leading to an inversion of stereochemistry (though this is not observable for this achiral substrate).[12][13]

Key Factors Favoring SN2:

-

Nucleophile: Good nucleophiles that are weak bases are ideal for promoting SN2 over E2.[10] Examples include halides (Br⁻, Cl⁻), azide (N₃⁻), cyanide (CN⁻), and sulfur-based nucleophiles like thiols and their conjugate bases.

-

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred.[12] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thereby enhancing its nucleophilicity.

-

Temperature: Lower temperatures generally favor the SN2 reaction over elimination.[12]

A classic example of an SN2 reaction involving 2-iodoethyl benzoate is its reaction with trimethylamine to form benzoylcholine iodide, a quaternary ammonium salt.[7] This reaction proceeds readily at room temperature in a solvent like acetone.[7]

Model Experimental Protocol: Synthesis of N,N-Dimethyl-2-aminoethyl benzoate

This protocol describes the SN2 reaction of 2-iodoethyl benzoate with dimethylamine.

Materials:

-

2-Iodoethyl benzoate

-

Dimethylamine (2.0 M solution in THF)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolve 2-iodoethyl benzoate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine in THF (2.2 eq) to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.

II. Bimolecular Elimination (E2)

While SN2 reactions are generally favored for primary alkyl halides, the E2 pathway can become significant under specific conditions.[9] The E2 mechanism involves the abstraction of a proton on the carbon atom adjacent (beta) to the carbon bearing the iodide by a strong base, with the simultaneous departure of the iodide leaving group, forming an alkene (in this case, vinyl benzoate).[14]

Key Factors Favoring E2:

-

Base: Strong, sterically hindered bases are the most effective reagents for promoting E2 elimination.[9][12] Examples include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA). These bulky bases are poor nucleophiles due to steric hindrance, which disfavors the SN2 pathway.[10][15]

-

Solvent: Solvents that are less polar and aprotic can favor E2.

-

Temperature: Higher temperatures generally favor elimination reactions over substitution.[12]

The competition between SN2 and E2 is a critical consideration in the synthetic use of 2-iodoethyl benzoate. The choice of reagent and conditions allows for the selective formation of either the substitution or elimination product.

Visualizing the SN2 vs. E2 Competition

The following diagram illustrates the two competing pathways for 2-iodoethyl benzoate when reacting with a species that can act as both a nucleophile and a base (Nu:/B:⁻).

Caption: Competing SN2 and E2 reaction pathways for 2-iodoethyl benzoate.

Quantitative Reactivity Profile

The choice between SN2 and E2 can be qualitatively predicted and quantitatively measured. The table below summarizes the expected major product based on the nature of the reagent used.

| Reagent (Base/Nucleophile) | Reagent Type | Expected Major Product | Predominant Mechanism |

| NaCN in DMSO | Strong Nucleophile, Weak Base | 2-Cyanoethyl benzoate | SN2 |

| CH₃COONa in DMF | Moderate Nucleophile, Weak Base | 2-Acetoxyethyl benzoate | SN2 |

| NaN₃ in Acetone | Strong Nucleophile, Weak Base | 2-Azidoethyl benzoate | SN2 |

| (CH₃)₃N in Acetone[7] | Good Nucleophile, Weak Base | Benzoylcholine Iodide | SN2 |

| NaSCH₃ in Ethanol | Strong Nucleophile, Strong Base | 2-(Methylthio)ethyl benzoate | SN2 (major), E2 (minor) |

| NaOCH₂CH₃ in Ethanol | Strong Nucleophile, Strong Base | 2-Ethoxyethyl benzoate | SN2 (major), E2 (minor) |

| KOC(CH₃)₃ (t-BuOK) in t-BuOH | Strong, Bulky Base | Vinyl benzoate | E2 |

Applications in Drug Development and Organic Synthesis